molecular formula C9H9NO5 B1598480 2-(2-Methoxy-5-nitrophenyl)acetic acid CAS No. 51073-04-2

2-(2-Methoxy-5-nitrophenyl)acetic acid

Cat. No. B1598480
CAS RN: 51073-04-2
M. Wt: 211.17 g/mol
InChI Key: TZQZNDOEOCOJFS-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-5-nitrophenyl)acetic acid” is a laboratory chemical . Its IUPAC name is (2-methoxy-5-nitrophenyl)acetic acid . It has a molecular weight of 211.17 and its Inchi Code is 1S/C9H9NO5/c1-15-8-3-2-7 (10 (13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-5-nitrophenyl)acetic acid” is represented by the linear formula C9H9NO5 . The compound’s Inchi Key is TZQZNDOEOCOJFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is recommended for use as a laboratory chemical . It should be stored at room temperature .

Scientific Research Applications

Comprehensive Analysis of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Applications

Pharmaceutical Research: 2-(2-Methoxy-5-nitrophenyl)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can be a precursor for the formation of amine groups, which are pivotal in the development of active pharmaceutical ingredients (APIs). The methoxy group in the compound can enhance the lipophilicity of a molecule, potentially improving drug absorption and bioavailability.

Material Science: In material science, this compound’s ability to donate electrons due to its nitro group can be exploited in the creation of novel polymeric materials. These materials may exhibit unique electrical properties, making them suitable for use in organic electronics or as conductive polymers.

Agricultural Chemistry: The acetic acid moiety of 2-(2-Methoxy-5-nitrophenyl)acetic acid can be involved in the synthesis of herbicides. Its structural similarity to natural plant hormones allows it to act as a growth regulator or a herbicidal agent, controlling the growth of unwanted vegetation.

Analytical Chemistry: This compound can serve as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It can be used in quantitative analysis methods, such as HPLC or mass spectrometry, to identify or quantify other substances.

Chemical Education: Due to its diverse functional groups, 2-(2-Methoxy-5-nitrophenyl)acetic acid is an excellent candidate for teaching organic synthesis and reaction mechanisms in chemical education. It can demonstrate electrophilic aromatic substitution reactions and the effects of substituents on chemical reactivity.

Environmental Science: In environmental science, the compound’s degradation products and their environmental fate can be studied. This research can provide insights into the biodegradability of nitroaromatic compounds and their potential impact on ecosystems.

Photophysics: The nitro and methoxy groups in 2-(2-Methoxy-5-nitrophenyl)acetic acid influence its photophysical behavior. It can be used to study the absorption and emission properties of molecules, which is crucial in the design of optical materials and fluorescent probes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZNDOEOCOJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393254
Record name 2-(2-methoxy-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-nitrophenyl)acetic acid

CAS RN

51073-04-2
Record name 2-(2-methoxy-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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